Cutri2 Cutri2
Brand Name: Vulcanchem
CAS No.: 106639-28-5
VCID: VC20800488
InChI: InChI=1S/2C7H7NO4.Cu/c2*9-5-2-1-4(3-8-12)6(10)7(5)11;/h2*1-3,9-12H;/q;;+2/p-2/b2*8-3+;
SMILES: C1=CC(=C(C(=C1C=NO)[O-])O)O.C1=CC(=C(C(=C1C=NO)[O-])O)O.[Cu+2]
Molecular Formula: C14H12CuN2O8
Molecular Weight: 399.8 g/mol

Cutri2

CAS No.: 106639-28-5

Cat. No.: VC20800488

Molecular Formula: C14H12CuN2O8

Molecular Weight: 399.8 g/mol

* For research use only. Not for human or veterinary use.

Cutri2 - 106639-28-5

Specification

CAS No. 106639-28-5
Molecular Formula C14H12CuN2O8
Molecular Weight 399.8 g/mol
IUPAC Name copper;2,3-dihydroxy-6-[(E)-hydroxyiminomethyl]phenolate
Standard InChI InChI=1S/2C7H7NO4.Cu/c2*9-5-2-1-4(3-8-12)6(10)7(5)11;/h2*1-3,9-12H;/q;;+2/p-2/b2*8-3+;
Standard InChI Key HQPSCKYSOXQNET-FDGPNNRMSA-L
Isomeric SMILES C\1=CC(=O)C(=C(/C1=C\NO)[O-])O.C\1=CC(=O)C(=C(/C1=C\NO)[O-])O.[Cu+2]
SMILES C1=CC(=C(C(=C1C=NO)[O-])O)O.C1=CC(=C(C(=C1C=NO)[O-])O)O.[Cu+2]
Canonical SMILES C1=CC(=O)C(=C(C1=CNO)[O-])O.C1=CC(=O)C(=C(C1=CNO)[O-])O.[Cu+2]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator